Benzenesulfonylfluoride, 5-(acetylamino)-2,4-dimethyl-
CAS No.: 33866-09-0
Cat. No.: VC17879584
Molecular Formula: C10H12FNO3S
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33866-09-0 |
|---|---|
| Molecular Formula | C10H12FNO3S |
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | 5-acetamido-2,4-dimethylbenzenesulfonyl fluoride |
| Standard InChI | InChI=1S/C10H12FNO3S/c1-6-4-7(2)10(16(11,14)15)5-9(6)12-8(3)13/h4-5H,1-3H3,(H,12,13) |
| Standard InChI Key | ORUIYZPSXPAFJL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1NC(=O)C)S(=O)(=O)F)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 5-acetamido-2,4-dimethylbenzenesulfonyl fluoride, reflects its core structure: a benzene ring substituted with a sulfonyl fluoride group (–SOF) at position 1, an acetamido group (–NHCOCH) at position 5, and methyl groups (–CH) at positions 2 and 4 . The sulfonyl fluoride group is highly reactive, making it a valuable electrophile in covalent inhibitor design .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | CHFNOS | |
| Molecular weight | 245.27 g/mol | |
| CAS Registry Number | 33866-09-0 | |
| SMILES notation | CC1=CC(=C(C=C1NC(=O)C)S(=O)(=O)F)C |
Synthesis and Manufacturing
Conventional Synthesis Routes
The compound is synthesized via functionalization of benzenesulfonic acid derivatives. A common approach involves fluorination of the corresponding sulfonyl chloride using potassium bifluoride (KHF) or tetrafluoroborate salts under anhydrous conditions. For example, multigram synthesis of related benzenesulfonyl fluorides has been achieved using (chlorosulfonyl)benzenesulfonyl chlorides as precursors, followed by selective fluoride substitution .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Fluorination | KHF, acetic acid, 60°C | 64 | |
| Purification | Chromatography or crystallization | – |
Reactivity and Functionalization
Electrophilic Sulfonyl Fluoride Group
The –SOF group undergoes nucleophilic substitution with thiols, amines, and hydroxyl groups, forming stable sulfonamide or sulfonate linkages . This reactivity is exploited in activity-based protein profiling (ABPP) and covalent inhibitor design, where the compound’s selectivity for serine hydrolases has been noted .
Stability Considerations
Despite its reactivity, the compound exhibits moderate stability in aqueous media at neutral pH. Hydrolysis accelerates under basic conditions, yielding benzenesulfonic acid derivatives. Storage recommendations include anhydrous environments and temperatures below –20°C .
Applications in Research and Industry
Medicinal Chemistry
Sulfonyl fluorides are emerging as covalent drug candidates due to their balanced reactivity and selectivity. This compound’s acetamido and methyl groups may enhance target binding affinity, as seen in analogous inhibitors of trypsin-like proteases .
Material Science
The compound’s aromatic and fluorine-rich structure suggests potential in polymer modification, where sulfonyl fluoride groups can crosslink with nucleophilic monomers . Applications in coatings or adhesives remain underexplored but theoretically viable.
Biochemical Tools
As a covalent probe, the compound labels active-site residues in enzymes, enabling mechanistic studies of catalytic pathways . Its utility in diagnostic assays, such as detecting serine hydrolase activity, parallels uses of related sulfonyl fluorides .
Recent Advances and Future Directions
Covalent Inhibitor Libraries
The 2018 ACS study highlighted sulfonyl fluorides as privileged scaffolds for fragment-based drug discovery . Future work could optimize this compound’s selectivity using structure-activity relationship (SAR) studies.
Sustainable Synthesis
Advances in electrochemical fluorination or biocatalytic methods may reduce reliance on hazardous reagents like KHF, aligning with green chemistry principles .
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